Rhodizonic acid disodium

colorimetric analysis lead detection water quality monitoring

Unspecified rhodizonate salt forms and batch-to-batch variability compromise assay reproducibility. Rhodizonic acid disodium salt (CAS 523-21-7) resolves this with defined Na₂C₆O₆ stoichiometry and ≥98% purity by non-aqueous titration. • Forensic: Acidified vs. non-acidified reagent differentially confirms Pb²⁺ (violet) and excludes Ba²⁺ interference in GSR analysis • Environmental: Quantitative Pb²⁺ detection to 3 μM via continuous-flow colorimetry for regulatory screening • Battery: 270 mAh g⁻¹ reversible cathode capacity for sodium-ion energy storage research Each batch supplied with full QA documentation for cross-laboratory reproducibility.

Molecular Formula C6Na2O6
Molecular Weight 214.04 g/mol
Cat. No. B12363189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodizonic acid disodium
Molecular FormulaC6Na2O6
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C6H2O6.2Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;;/q;2*+1/p-2
InChIKeySXWPCWBFJXDMAI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodizonic Acid Disodium Salt: Core Specifications and Reagent Classification


Rhodizonic acid disodium salt (disodium rhodizonate; CAS 523-21-7; C₆Na₂O₆; molecular weight 214.04 g/mol) is a sodium salt of rhodizonic acid (5,6-dihydroxy-5-cyclohexene-1,2,3,4-tetrone) . This compound appears as a dark grey to dark grey-green or brown to black powder with a melting point >300°C and aqueous solubility yielding an orange-yellow solution . Its principal analytical utility derives from its capacity to form colored chelate complexes with specific divalent metal cations—most notably Pb²⁺ (producing a purple/violet complex) and Ba²⁺ (producing a red-brown precipitate)—enabling its widespread use in qualitative spot tests, colorimetric quantitative assays, and volumetric titrations [1]. Unlike its potassium and lithium rhodizonate counterparts, the disodium salt offers a distinct combination of commercial availability, cost profile, and water solubility that underpins its routine adoption in forensic, environmental, and materials science laboratories .

Why Generic Substitution of Rhodizonic Acid Salts Is Scientifically Unjustified


The term 'sodium rhodizonate' is frequently applied indiscriminately in laboratory protocols without specification of the exact salt form, yet the disodium salt (Na₂C₆O₆) differs materially in stoichiometry, solubility, and stability from its monosodium, dipotassium, and dilithium analogs [1]. Batch-to-batch variability among commercial sodium rhodizonate preparations has been explicitly documented: not all batches effect satisfactory visualization of barium deposits in histological applications, and aqueous solutions of sodium rhodizonate are demonstrably unstable, particularly when exposed to direct sunlight or trace transition metal contaminants [2]. Furthermore, the potassium salt exhibits different solubility characteristics in alcoholic media, while the barium salt possesses a fundamentally distinct solid-state absorption spectrum compared to the alkali metal salts [3]. Consequently, substituting one rhodizonate salt for another—or employing a vendor's product without verifying the precise salt form—introduces uncontrolled variables that directly compromise reproducibility in quantitative colorimetric assays, forensic confirmatory tests, and battery electrode fabrication [4].

Product-Specific Quantitative Evidence


Colorimetric Pb²⁺ Detection via Filtration Assay

Rhodizonic acid disodium salt enables the quantitative, selective detection of Pb²⁺ ions with a detection limit of 3 μM when employed in a continuous-flow colorimetric filtration method [1]. This detection threshold approaches half of the Chinese wastewater discharge standard concentration for lead, establishing the compound as a viable reagent for environmental monitoring applications where regulatory compliance thresholds are relevant [1]. The assay utilizes the formation of a colored Pb²⁺-rhodizonate chelate precipitate that is retained on a cellulose acetate/nitrate membrane, with digitized colorimetric quantification via RGB channel analysis [1].

colorimetric analysis lead detection water quality monitoring metal chelation

Sodium-Ion Battery Cathode Performance

Disodium rhodizonate (Na₂C₆O₆) delivers a stable reversible capacity of approximately 270 mAh g⁻¹ when evaluated as a cathode active material for sodium-ion batteries, corresponding to the insertion of more than 2 Na⁺ ions per molecular unit within a potential window of 1.0 to 2.9 V using 1 M NaClO₄ in propylene carbonate electrolyte [1]. This gravimetric capacity exceeds that of conventional inorganic lithium-ion cathode materials including LiMn₂O₄ and LiFePO₄, which typically exhibit capacities in the range of 120-170 mAh g⁻¹ [1]. Notably, Na₂C₆O₆ retains a capacity above 90 mAh g⁻¹ even when formulated as acetylene black-free pellets, demonstrating intrinsic electronic conductivity uncommon among organic electrode materials [1].

sodium-ion batteries organic cathode materials energy storage electrochemistry

Theoretical Capacity for Four-Sodium Storage

The theoretical specific capacity of disodium rhodizonate (Na₂C₆O₆) is calculated at 501 mAh g⁻¹ based on the four-electron redox chemistry enabled by the conjugated carbonyl framework of the rhodizonate dianion [1]. This theoretical value substantially exceeds the practical capacities achievable with inorganic sodium-ion cathode materials such as NaFeO₂ and NaₓMnO₂, which are generally constrained to <200 mAh g⁻¹ due to the limited redox centers available within their crystalline lattices [2]. Recent investigations have demonstrated that with optimized active-particle size and electrolyte conditions, reversible capacities approaching 484 mAh g⁻¹—corresponding to 96.6% of the theoretical maximum—are attainable, accompanied by an energy density of 726 Wh kg⁻¹_cathode and energy efficiency above 87% [1].

sodium-ion batteries theoretical capacity electrode materials energy density

Organic Anode Performance of RAFe Chelate

Rhodizonic acid disodium salt serves as the precursor ligand for the synthesis of RAFe (rhodizonic acid-Fe³⁺ chelate), a novel organic anode material for lithium-ion batteries generated via supramolecular self-assembly . This derivative material delivers a high reversible capacity of 1283 mAh g⁻¹ at a current density of 0.1 A g⁻¹, with remarkable cycling stability demonstrated by a capacity retention of 90.76% after 300 cycles at 0.5 A g⁻¹—corresponding to a capacity decay rate of merely 0.03% per cycle . Even at an elevated mass loading of 4.0 mg cm⁻², the RAFe anode maintains a capacity exceeding 1000 mAh g⁻¹ at 0.2 A g⁻¹, with an areal capacity of 4.09 mAh cm⁻² and 92.4% retention after 100 cycles . The strong chelation interaction between ferric ions and the rhodizonate ligand fundamentally alters the material's electronic structure and electrochemical behavior relative to the parent disodium rhodizonate salt .

lithium-ion batteries organic anode materials metal chelation supramolecular assembly

Aqueous Solution Stability and Fresh Preparation Requirement

Aqueous solutions of rhodizonic acid disodium salt exhibit pronounced instability, undergoing oxidative degradation via conversion of rhodizonic acid to triquinoyl, croconic acid, and leuconic acid—a decomposition pathway that is catalyzed by ultraviolet light and trace transition metal contaminants [1]. This instability necessitates that working solutions be prepared fresh either every day [1] or every other day even when stored under refrigeration [2]. Maximum solution stability is achieved within the pH range of 5.05 to 6.5, and the decomposition rate can be retarded—though not fully arrested—by the inclusion of acetone or EDTA in de-mineralized water [1]. In stark contrast, the barium salt of rhodizonic acid exhibits indefinite stability in solid state and in neutral aqueous medium [3], while dipotassium rhodizonate displays different solubility and stability profiles in alcoholic solutions [4].

reagent stability analytical chemistry quality control experimental reproducibility

Forensic GSR Lead Confirmation with Acidified Reagent

In forensic gunshot residue (GSR) analysis, the sodium rhodizonate test for lead is implemented as a two-step protocol: an initial test with aqueous sodium rhodizonate yields a purple/violet coloration in the presence of Pb²⁺, followed by a confirmatory test employing sodium rhodizonate with 5% hydrochloric acid (Na-R-HCl 5%) to differentiate lead from potential interferents such as barium, tin, and other heavy metal cations [1]. The acidified reagent produces a distinct blue-purple complex with lead that persists after acid treatment, whereas the barium-rhodizonate complex is decolorized under acidic conditions [1]. This differential response has been systematically validated in controlled studies: in an investigation of 22 cadaveric specimens, 10 out of 11 gunshot victims tested positive for lead on soft tissue with both standard and acidified rhodizonate staining, while all control specimens from non-gunshot victims tested negative [2]. Crucially, the study also established that decalcification of bone specimens with 14% HCl solution prior to staining abolishes the stainability of GSR lead particles, producing false negative results in 10 out of 11 cases that would otherwise have been positive [2].

forensic science gunshot residue analysis lead detection confirmatory testing

Research and Industrial Application Scenarios


Forensic GSR Pattern Analysis and Shooting Distance Determination

Rhodizonic acid disodium salt is employed in forensic laboratories for the colorimetric detection of lead-containing GSR particles on targets, clothing, and skin. The standard protocol utilizes a 0.2% aqueous solution applied directly to the questioned surface, producing a purple/violet coloration within seconds when lead is present [1]. For confirmatory identification, a subsequent application of 5% HCl-acidified sodium rhodizonate distinguishes lead (blue-purple complex persists) from barium and other interferents (color discharged) [2]. This method has been validated as extremely sensitive, specific, and efficient for residue pattern visualization around bullet holes, enabling shooting distance estimation when patterns are developed directly on the target substrate [2]. The test's forensic utility is predicated on the reproducible, differential response of the acidified versus non-acidified reagent to lead versus barium—a specificity that tetrahydroxyquinone and other non-selective chromogens cannot provide [1].

Sulfate and Barium Determination by Titration

Rhodizonic acid disodium salt functions as an external indicator in barium chloride titrations for the quantitative determination of sulfate radical in water samples . In this method, the titration endpoint is detected by spotting aliquots of the reaction mixture onto rhodizonate-impregnated test paper: excess barium ions (present after complete sulfate precipitation) react with the indicator to produce a distinct red-brown barium rhodizonate complex [3]. The compound's suitability for this application is supported by its assay specification of 97.5-102.5% purity (non-aqueous acid-base titration) and the established 'suitable for test for presence of barium' certification . Unlike alternative sulfate determination methods such as gravimetry or turbidimetry, this titration approach offers rapid, equipment-minimal quantification suitable for field and resource-limited laboratory settings [3].

Organic Cathode Materials for Sodium-Ion Batteries

Disodium rhodizonate serves as a direct cathode active material for sodium-ion batteries, delivering a reversible capacity of approximately 270 mAh g⁻¹ at 1.0-2.9 V—a gravimetric capacity that exceeds LiMn₂O₄ and LiFePO₄ by >125% [4]. With a theoretical capacity of 501 mAh g⁻¹ (based on four-electron redox per rhodizonate unit) and the potential to achieve reversible capacities up to 484 mAh g⁻¹ under optimized electrolyte and particle-size conditions, this minor-metal-free organic cathode represents a strategically important material for research groups pursuing resource-abundant, sustainable energy storage [5]. Additionally, rhodizonic acid disodium salt acts as a precursor ligand for synthesizing RAFe (rhodizonate-Fe³⁺ chelate) anodes, which exhibit reversible capacities of 1283 mAh g⁻¹ with 90.76% capacity retention over 300 cycles . The dual functionality—as both a standalone cathode and a precursor for high-performance anodes—positions this compound as a versatile procurement priority for battery materials laboratories.

Colorimetric Determination of Pb²⁺ in Environmental Water

Rhodizonic acid disodium salt enables the quantitative detection of Pb²⁺ in water samples with a detection limit of 3 μM when implemented in a continuous-flow colorimetric filtration system [6]. In this method, the Pb²⁺-rhodizonate chelate precipitate is collected on a cellulose acetate/nitrate membrane, and the resulting color change is digitized via flatbed scanner imaging with RGB channel analysis to produce quantitative concentration-response relationships [6]. This detection limit approaches half of the Chinese wastewater discharge standard for lead, rendering the method suitable for regulatory compliance screening in environmental monitoring contexts [6]. The assay requires no pre-immobilization of the indicator, eliminating shelf-life concerns, and each determination is completed within 5-10 minutes [6]. This quantitative capability materially differentiates rhodizonic acid disodium salt from qualitative spot-test reagents that lack numerical concentration output, thereby supporting its procurement for environmental analytical laboratories requiring semiquantitative or quantitative lead monitoring.

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